What is Z-Asp(OtBu)-bromomethyl ketone's mechanism of action?
What is Z-Asp(OtBu)-bromomethyl ketone's mechanism of action?
An In-Depth Technical Guide to the Mechanism of Action of Z-Asp(OtBu)-bromomethyl ketone
Introduction: Intercepting the Executioners of Cell Death
In the intricate landscape of cellular biology, the process of programmed cell death, or apoptosis, is a fundamental mechanism for tissue homeostasis, development, and elimination of damaged cells. Central to this process is a family of cysteine-aspartic proteases known as caspases. These enzymes act as the primary executioners, carrying out a controlled demolition of cellular components.[1][2] Understanding and manipulating caspase activity is therefore a cornerstone of research in fields ranging from oncology to neurodegenerative diseases.
This technical guide provides a comprehensive analysis of Z-Asp(OtBu)-bromomethyl ketone, a key chemical tool used to investigate and inhibit caspase-mediated apoptosis. We will deconstruct its molecular architecture, elucidate its core mechanism of action as an irreversible covalent inhibitor, and provide field-proven experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important compound.
The Target: Caspase Structure and Catalytic Machinery
Caspases are a family of enzymes that exhibit a stringent specificity for cleaving target proteins immediately after an aspartic acid residue.[1][3][4] This specificity is dictated by the structure of their active site. The catalytic activity of a caspase relies on a critical cysteine-histidine dyad within this site.[1][5]
The catalytic cycle proceeds as follows:
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Substrate Recognition: The caspase's active site contains a specificity pocket (S1 pocket) that preferentially binds the aspartate residue of the substrate.
-
Nucleophilic Attack: The thiol group of the active site cysteine, activated by the nearby histidine, acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond.
-
Cleavage: This attack results in the cleavage of the peptide bond, releasing the C-terminal portion of the substrate and forming a temporary thioester intermediate between the enzyme and the N-terminal portion of the substrate.
-
Hydrolysis: The thioester intermediate is then hydrolyzed, releasing the final product and regenerating the active enzyme.
Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. This cascade is generally initiated by "initiator" caspases (e.g., caspase-8, caspase-9) that respond to specific death signals. These, in turn, cleave and activate "executioner" or "effector" caspases (e.g., caspase-3, caspase-7), which are responsible for the widespread proteolysis that defines apoptosis.[2][4][6]
The Inhibitor Class: Halomethyl Ketones as Irreversible "Warheads"
Z-Asp(OtBu)-bromomethyl ketone belongs to the class of halomethyl ketone inhibitors. These compounds are designed as active site-directed, irreversible inhibitors of cysteine proteases.[3] The core of their inhibitory power lies in the α-halo ketone moiety, which serves as a highly reactive electrophilic "warhead".[7]
The mechanism of inhibition is a classic SN2 (bimolecular nucleophilic substitution) reaction:
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The inhibitor, guided by its peptide or amino acid component, binds to the enzyme's active site.
-
The highly nucleophilic thiolate anion (S⁻) of the active site cysteine residue attacks the electrophilic carbon atom adjacent to the carbonyl group (the α-carbon).
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This attack displaces the halogen (in this case, bromide) as a leaving group.
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The result is the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the enzyme permanently inactive.[7]
This irreversible mode of action offers significant advantages in research, as it ensures a complete and lasting shutdown of enzyme activity, which can be more definitive than the equilibrium-based binding of reversible inhibitors.
Z-Asp(OtBu)-bromomethyl ketone: A Mechanistic Deep Dive
Molecular Structure Deconstructed
To understand the mechanism of Z-Asp(OtBu)-bromomethyl ketone, we must first dissect its components:
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Z (Benzyloxycarbonyl): This is an N-terminal protecting group commonly used in peptide synthesis. It shields the amino group of the aspartic acid from unwanted reactions.
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Asp (Aspartic Acid): This is the critical recognition element. It mimics the P1 residue of a natural caspase substrate, directing the inhibitor with high fidelity to the S1 pocket of the caspase active site.[1][3]
-
(OtBu) (tert-Butyl ester): This is a protecting group for the side-chain carboxyl group of the aspartic acid.[8] The bulky tert-butyl group prevents the side chain from participating in undesired reactions and can increase the lipophilicity of the molecule, potentially aiding in cell membrane permeability.
-
Bromomethyl ketone (-CH₂Br): This is the reactive "warhead" that covalently modifies the active site cysteine, as described previously.
The Step-by-Step Mechanism of Caspase Inhibition
The inhibition of a caspase by Z-Asp(OtBu)-bromomethyl ketone is a highly specific, two-step process:
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Target Recognition and Docking: The inhibitor diffuses to the caspase active site. The negatively charged side chain of the aspartic acid residue forms a strong ionic interaction with a conserved arginine residue within the caspase's S1 specificity pocket. This anchors the inhibitor in the correct orientation for the subsequent chemical reaction.
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Irreversible Covalent Modification: Once docked, the bromomethyl ketone "warhead" is positioned in close proximity to the catalytic Cys-His dyad. The cysteine's nucleophilic thiolate anion executes an SN2 attack on the α-carbon of the ketone. This forms a stable thioether bond and expels the bromide ion, leading to the irreversible inactivation of the enzyme.
Biological Activity and Specificity Considerations
While the structure of Z-Asp(OtBu)-bromomethyl ketone is optimized for targeting aspartate-specific proteases, it is a relatively simple inhibitor. Research has shown that while it can potently block apoptosis-associated DNA fragmentation in certain cell lines like THP-1 cells and thymocytes, it does not show relevant inhibitory activity against specific caspases such as ICE (caspase-1).[9] This suggests its anti-apoptotic effects may be mediated through inhibition of other caspases or that its primary utility is as a structural intermediate.
More complex peptide-based halomethyl ketones, such as the tetrapeptide Ac-YVAD-cmk (for caspase-1) or the pan-caspase inhibitor Z-VAD-FMK, achieve greater specificity and potency by engaging additional substrate-binding pockets (S2, S3, S4) of the enzyme.[10][11][12] Z-Asp(OtBu)-bromomethyl ketone remains a valuable tool and is often used as a common intermediate in the synthesis of these more elaborate and specific caspase inhibitors.[9]
Experimental Protocols and Data
Compound Data
| Property | Value | Source |
| Full Name | N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester 1-bromomethyl ketone | |
| Synonyms | Z-D(OtBu)-Bmk, Z-Asp(OtBu)-CH₂Br | [9] |
| Related CAS Number | 5545-52-8 (for the parent compound Z-Asp(OtBu)-OH) | [13][14] |
| Molecular Formula | C₁₇H₂₂BrNO₅ (for the bromomethyl ketone derivative) | |
| Molecular Weight | 400.27 g/mol (for the bromomethyl ketone derivative) | |
| Appearance | Typically a white to off-white solid | |
| Storage | Store powder at -20°C for long-term stability. Stock solutions in an appropriate solvent (e.g., DMSO) should be aliquoted and stored at -80°C. | [13][15] |
Protocol 1: In Vitro Caspase Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of Z-Asp(OtBu)-bromomethyl ketone on caspase activity using a fluorogenic substrate.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% sucrose, 0.1% CHAPS, and 10 mM DTT, pH 7.2.
-
Inhibitor Stock: Prepare a 10 mM stock solution of Z-Asp(OtBu)-bromomethyl ketone in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations.
-
Enzyme: Reconstitute purified, active caspase-3 (or other target caspase) in assay buffer to the recommended concentration.
-
Substrate: Prepare a stock of a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3) in DMSO. Dilute in assay buffer to a working concentration (e.g., 2x final concentration).
-
-
Assay Plate Setup:
-
In a black, 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution to the appropriate wells. Include wells with 10 µL of DMSO/buffer for a "no inhibitor" positive control and wells with buffer only for a background control.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the active caspase solution to all wells except the background controls.
-
Mix gently by tapping the plate.
-
Incubate the plate for 30 minutes at room temperature to allow the irreversible inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the 2x fluorogenic substrate to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC) every 2 minutes for 30-60 minutes (kinetic mode) or as a single endpoint reading after a set time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
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Conclusion
Z-Asp(OtBu)-bromomethyl ketone is a purpose-built molecule that acts as an irreversible inhibitor of caspases and other aspartate-specific cysteine proteases. Its mechanism of action is a well-defined, two-stage process of active site recognition, driven by its aspartic acid moiety, followed by permanent covalent modification of the catalytic cysteine via its bromomethyl ketone warhead. While it may lack the high specificity of more complex peptide inhibitors, its ability to block apoptotic pathways has established it as a valuable research tool. Furthermore, its role as a foundational intermediate in the synthesis of next-generation caspase inhibitors underscores its continued importance in the fields of chemical biology and drug discovery.
References
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Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - ResearchGate. [Link]
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Inhibition of caspase-1-like activity by Ac-Tyr-Val-Ala-Asp-chloromethyl ketone induces long-lasting neuroprotection in cerebral ischemia through apoptosis reduction and decrease of proinflammatory cytokines - PubMed. [Link]
-
Antiapoptotic Effect of Benzyloxycarbonyl-Aspartyl-(Beta-Tertier-Butyl Ester)-Bromomethylketone (Z-D(OtBu)-Bmk), an Intermediate of interleukin-1 Beta Converting Enzyme Inhibitors - PubMed. [Link]
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Caspase Substrates and Inhibitors - PMC. [Link]
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Caspases and Their Substrates - PMC - NIH. [Link]
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Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed. [Link]
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Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines | Journal of Neuroscience. [Link]
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Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis | PNAS. [Link]
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A long way to go: caspase inhibitors in clinical use - PMC. [Link]
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The protein structures that shape caspase activity, specificity, activation and inhibition. [Link]
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Caspases and Their Substrates - ResearchGate. [Link]
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Caspase - Wikipedia. [Link]
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